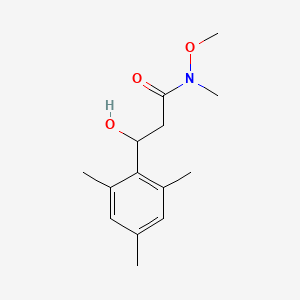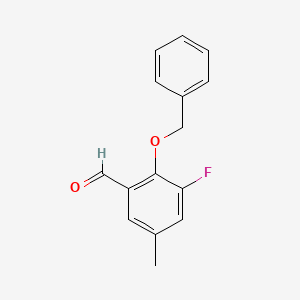
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a fluorine atom, a methoxy group, and a benzyl ether linkage on a methylbenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-1-methylbenzene and 2-methoxybenzyl alcohol.
Reaction Conditions: The key step involves the formation of the benzyl ether linkage. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of 2-methoxybenzyl alcohol reacts with the fluorine-substituted aromatic ring in the presence of a suitable base and solvent.
Catalysts and Reagents: Common reagents used in this synthesis include potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or removal of the fluorine atom.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards these targets. The methoxy and benzyl ether groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-methoxybenzyl alcohol: This compound shares the fluorine and methoxy groups but lacks the benzyl ether linkage.
4-Methoxyphenylboronic acid: Contains a methoxy group and an aromatic ring but differs in the presence of a boronic acid group instead of a fluorine atom.
4-Fluorophenylboronic acid: Similar in having a fluorine atom on the aromatic ring but contains a boronic acid group.
Uniqueness
4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and methoxy groups, along with the benzyl ether linkage, makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H15FO2 |
|---|---|
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
4-fluoro-2-[(2-methoxyphenyl)methoxy]-1-methylbenzene |
InChI |
InChI=1S/C15H15FO2/c1-11-7-8-13(16)9-15(11)18-10-12-5-3-4-6-14(12)17-2/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
CBARBQXMVDUSHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)OCC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


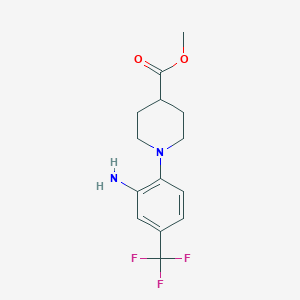

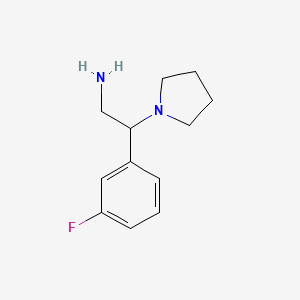
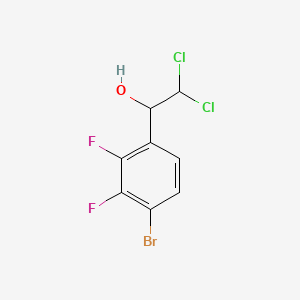
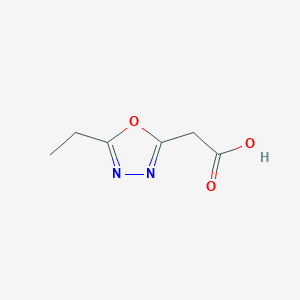
![N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine](/img/structure/B14764145.png)
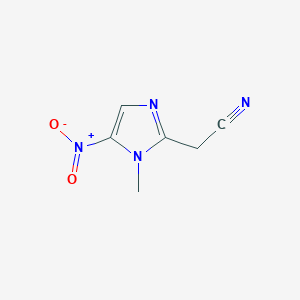
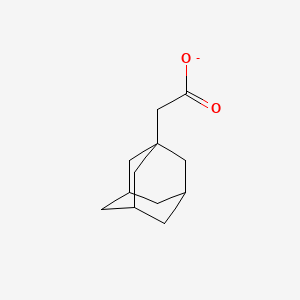
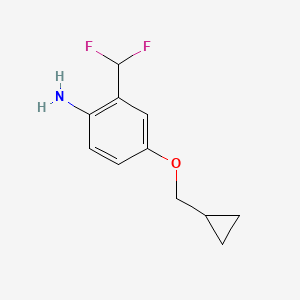
![(4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one](/img/structure/B14764180.png)
